N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H8Cl2N2O3S and its molecular weight is 367.2. The purity is usually 95%.
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Scientific Research Applications
Radiosensitizers and Cytotoxins
Research has led to the synthesis of a series of nitrothiophene derivatives, including those related to N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide, to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown promise in in vitro studies for enhancing the radiosensitivity of hypoxic mammalian cells and selectively targeting cancer cells through bioreductive activation. Specifically, derivatives with tertiary amine bases or oxiranes have demonstrated potent radiosensitizing effects, although systemic toxicity at higher doses presents a challenge for clinical application (Threadgill et al., 1991).
Antipathogenic Activity
Thiourea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antipathogenic properties, especially against bacteria capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of chloro, bromo, and fluoro substituents on these compounds significantly enhances their antibacterial efficacy, highlighting their potential for developing novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Polyamide Synthesis
Research into the direct polycondensation of symmetric and nonsymmetric monomers, including those related to this compound, has led to the development of ordered polyamides with potential applications in materials science. These polyamides exhibit inherent viscosities and structural order that could be beneficial for creating high-performance polymers with specific mechanical and chemical properties (Ueda & Sugiyama, 1994).
Antitumor Agents
Derivatives of benzothiazole, structurally related to this compound, have been designed and synthesized, demonstrating significant in vivo inhibitory effects on tumor growth. These findings suggest a pathway for developing new antitumor agents that are biologically stable and effective in cancer treatment strategies (Yoshida et al., 2005).
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been found to disrupt mycobacterial energetics .
Mode of Action
Based on its structural similarity to other compounds, it’s plausible that it interacts with its targets to disrupt their normal functioning, thereby affecting the energy metabolism of mycobacteria .
Biochemical Pathways
Given its potential role in disrupting mycobacterial energetics, it may impact pathways related to energy production and utilization within the cell .
Pharmacokinetics
Similar compounds have been found to exhibit proportionate increases in maximum blood substance concentration with increases in dose . The times to maximum concentration were found to be between 0.25 – 1.5 hours .
Result of Action
It’s plausible that the compound’s disruption of mycobacterial energetics could lead to a decrease in the viability of these organisms .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S/c16-9-5-10(17)7-11(6-9)18-15(20)14-4-8-3-12(19(21)22)1-2-13(8)23-14/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDLTSUFXMLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.